molecular formula C17H18N2 B11865067 1-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline

1-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B11865067
M. Wt: 250.34 g/mol
InChI Key: ZOGZVDWVPLHFEA-UHFFFAOYSA-N
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Description

1-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline is a novel synthetic compound of significant interest in medicinal chemistry and materials science, created by fusing a tetrahydroquinoline scaffold with a 3-methyl-5-vinylpyridine moiety. The 1,2,3,4-tetrahydroquinoline core is a privileged structure in drug discovery, known to be a key component in a myriad of biologically active compounds and pharmaceuticals. This scaffold is found in molecules with diverse activities, including antitumor , anticancer , antifungal , antimalarial , and neuroprotective properties . The incorporation of the 3-methyl-5-vinylpyridine subunit, a versatile building block, further expands the compound's utility. The vinyl group introduces a reactive handle for further chemical modification and polymerization, making the compound a promising monomer for the development of functional polymers and advanced materials . The pyridine ring is a common feature in agrochemicals and pharmaceuticals, often contributing to biological activity through hydrogen bonding and dipole interactions. This unique combination of structural features makes 1-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline a valuable reagent for researchers exploring new therapeutic agents for conditions such as cancer and neurodegenerative diseases, as well as for scientists designing novel functional polymers with specific electronic or mechanical properties. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

1-(5-ethenyl-3-methylpyridin-2-yl)-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C17H18N2/c1-3-14-11-13(2)17(18-12-14)19-10-6-8-15-7-4-5-9-16(15)19/h3-5,7,9,11-12H,1,6,8,10H2,2H3

InChI Key

ZOGZVDWVPLHFEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCC3=CC=CC=C32)C=C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline involves several steps. One common synthetic route includes the reaction of 3-methyl-5-vinylpyridine with a suitable quinoline derivative under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of tetrahydroquinoline exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups enhances the antibacterial activity, suggesting that modifications to the compound could yield even more potent derivatives.

Anticancer Potential

The antiproliferative effects of tetrahydroquinoline derivatives have been evaluated in various cancer cell lines. For example, compounds derived from 2-methyl-5,6,7,8-tetrahydroquinoline were tested against human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells . These studies demonstrated that certain derivatives could significantly inhibit cell proliferation, indicating their potential as chemotherapeutic agents.

Synthesis and Characterization

The synthesis of 1-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline typically involves multi-step reactions that include cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated the efficacy against bacterial strainsSignificant inhibition observed for certain derivatives; potential for development as antibiotics
Anticancer ScreeningTested against various cancer cell linesNotable antiproliferative activity; suggests potential for development as anticancer agents
Structure-Activity Relationship AnalysisInvestigated how structural modifications affect biological activityEnhanced activity correlated with specific functional groups; insights for future drug design

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Structural Properties

Compound Substituent Melting Point (°C) Purity (HPLC) Key Structural Features
1-(3-Methyl-5-vinylpyridin-2-yl)-THQ 3-Methyl-5-vinylpyridine N/A N/A Predicted planar vinyl group for π-π interactions
17d () Thiophene-3-yl, indolyloxyethyl 135 99.1% Rigid, lipophilic backbone
17h () Pyridin-4-yl, indolyloxyethyl 115–116 99.2% Polar pyridinyl group enhances solubility
1-Benzylsulfonyl-THQ () Benzylsulfonyl N/A N/A C(8) and C(4) hydrogen-bonded chains
  • Crystallinity : Sulfonyl derivatives (e.g., 1-benzylsulfonyl-THQ) form stable crystals with weak hydrogen bonds (C–H···O), whereas vinylpyridinyl substituents in the target compound may reduce crystallinity due to steric hindrance .
  • Conformational Flexibility: The tetrahydroquinoline core adopts a half-chair conformation in sulfonyl derivatives, but bulky substituents like vinylpyridine could distort this geometry .

Stability and Reactivity

  • Oxidative Stability : The vinyl group in the target compound may confer susceptibility to oxidation, whereas sulfonyl or phosphonic acid derivatives exhibit higher stability .
  • Synthetic Versatility : Borane-THF reduction () and InCl-catalyzed Povarov reactions () enable functional group tolerance, allowing diverse substituent incorporation .

Biological Activity

1-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for 1-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline is C14H16N2C_{14}H_{16}N_2. The compound features a tetrahydroquinoline core substituted with a 3-methyl-5-vinylpyridine moiety.

Synthesis Methods:
Various synthetic routes have been explored for the production of this compound. One notable method involves the condensation of 3-methyl-5-vinylpyridine with appropriate aldehydes or ketones under acidic conditions to yield the desired tetrahydroquinoline structure. This method has been optimized to enhance yield and purity.

Antimicrobial Properties

Research has indicated that 1-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline exhibits significant antimicrobial activity. In vitro studies demonstrate effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that the compound is particularly potent against:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate a promising potential for development as an antimicrobial agent.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has also been evaluated for its antioxidant activity. Using various assays such as DPPH and ABTS radical scavenging tests, it was found to possess significant free radical scavenging ability. The results are summarized in the following table:

Assay Type IC50 (µg/mL)
DPPH Radical Scavenging15
ABTS Radical Scavenging20

These values suggest that the compound could be beneficial in preventing oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assessments have been performed on several cancer cell lines, including HeLa and MCF-7 cells. The compound demonstrated selective cytotoxicity with IC50 values indicative of potential anti-cancer properties:

Cell Line IC50 (µM)
HeLa10
MCF-715

These results warrant further investigation into its mechanisms of action and potential therapeutic applications in oncology.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the efficacy of various derivatives of tetrahydroquinoline against resistant bacterial strains. The results highlighted that modifications to the pyridine moiety significantly enhanced antibacterial activity.
  • Case Study on Antioxidant Properties : Another research effort focused on the antioxidant capacity of this compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The study concluded that treatment with the compound reduced cell death and oxidative damage markers.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 1,2,3,4-tetrahydroquinoline derivatives, and how do they apply to this compound?

  • Methodological Answer : The synthesis of tetrahydroquinoline derivatives often involves reductive amination, cyclization of N-substituted anilines, or condensation reactions. For example, intermediates like 1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline are synthesized via sodium triacetoxyborohydride-mediated reductive amination between tetrahydroquinoline and ketones . For the target compound, introducing the 3-methyl-5-vinylpyridinyl group may require regioselective alkylation or palladium-catalyzed cross-coupling (e.g., Heck reaction) to install the vinyl moiety. Key steps include purification via column chromatography and structural validation using 1^1H NMR and ESI-MS .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • Methodological Answer : 1^1H NMR is critical for confirming the tetrahydroquinoline core (e.g., characteristic multiplet signals for the -CH2_2- groups in the saturated ring) and pyridine substituents (e.g., vinyl proton coupling patterns). ESI-MS provides molecular weight validation. For complex cases, 2D NMR (e.g., COSY, NOESY) can clarify spatial arrangements, while IR spectroscopy identifies functional groups like NH stretches (3,200–3,400 cm1^{-1}) .

Q. What intermediates are critical in constructing the tetrahydroquinoline scaffold?

  • Methodological Answer : N-(3-chloro-2-hydroxypropyl) diphenylamine intermediates are pivotal in cyclization reactions to form the tetrahydroquinoline core. Electrophilic aromatic substitution at the ortho-position of aromatic rings drives intramolecular cyclization, as demonstrated in the synthesis of bifunctional tetrahydroquinoline derivatives .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

  • Methodological Answer : Contradictions between NMR and MS data often arise from impurities or dynamic equilibria (e.g., keto-enol tautomerism). To address this:

  • Perform high-resolution MS (HRMS) for exact mass confirmation.
  • Use deuterated solvents in NMR to suppress exchangeable proton artifacts.
  • Compare experimental data with computational predictions (e.g., DFT-calculated 1^1H NMR shifts) .

Q. What reaction conditions optimize regioselectivity when introducing the 5-vinylpyridinyl group?

  • Methodological Answer : Vinyl group installation via Heck coupling requires careful optimization:

  • Use Pd(OAc)2_2/PPh3_3 catalysts with a base (e.g., K2_2CO3_3) in DMF at 80–100°C.
  • Monitor reaction progress via TLC to minimize over-functionalization.
  • Adjust steric and electronic effects of substituents to favor para- over meta-substitution on the pyridine ring .

Q. How do solvent polarity and temperature influence cyclization efficiency?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates by stabilizing charged intermediates. Elevated temperatures (80–120°C) accelerate ring closure but may promote side reactions. For example, in the synthesis of 6-bromo-tetrahydroquinoline derivatives, DMF at 90°C achieved >80% yield, while lower temperatures led to incomplete conversion .

Q. What strategies mitigate decomposition during storage or handling?

  • Methodological Answer : Store the compound under inert gas (N2_2 or Ar) at –20°C to prevent oxidation of the vinyl group. Use amber vials to avoid photodegradation. For lab handling, employ P95/P1 respirators and OV/AG/P99 filters to minimize inhalation risks, as recommended for structurally similar tetrahydroquinoline derivatives .

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